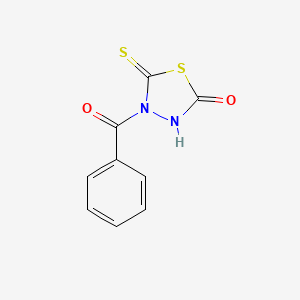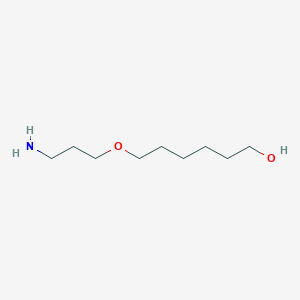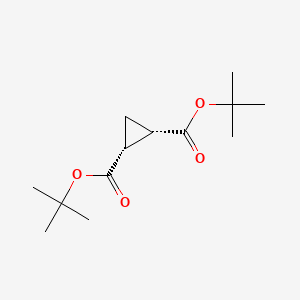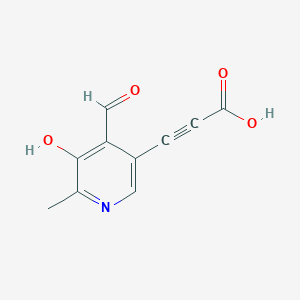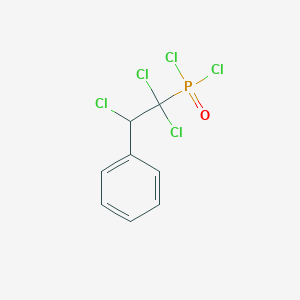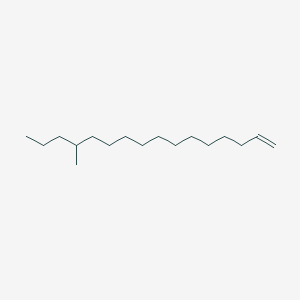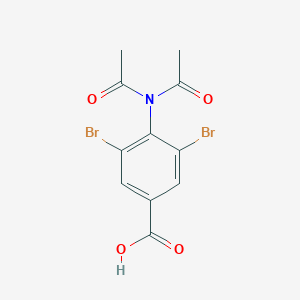![molecular formula C12H18O3S B14505486 Ethanol, 2-[(2,5-diethoxyphenyl)thio]- CAS No. 62774-53-2](/img/structure/B14505486.png)
Ethanol, 2-[(2,5-diethoxyphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a thiol group (-SH) attached to an ethanol backbone, with a 2,5-diethoxyphenyl group as a substituent. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(2,5-diethoxyphenyl)thio]- typically involves the reaction of 2,5-diethoxyphenylthiol with an appropriate ethanol derivative. One common method is the nucleophilic substitution reaction where the thiol group attacks an electrophilic carbon in the ethanol derivative, leading to the formation of the desired product. The reaction is usually carried out under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of ethanol, 2-[(2,5-diethoxyphenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation to ensure the compound’s purity. Industrial methods may also employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides are typical electrophiles in substitution reactions, with bases like sodium hydroxide (NaOH) to deprotonate the thiol group.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Thioethers are formed as major products.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ethanol, 2-[(2,5-diethoxyphenyl)thio]- involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in biological molecules, which can lead to the modulation of enzyme activity and other cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and the formation of thioether linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the phenyl group.
2-Phenylethanethiol: Contains a phenyl group but lacks the diethoxy substituents.
2-(Phenylthio)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62774-53-2 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2-(2,5-diethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C12H18O3S/c1-3-14-10-5-6-11(15-4-2)12(9-10)16-8-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
CIRXMVSFDSJPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
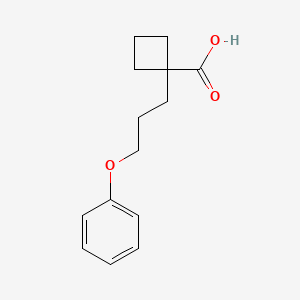
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
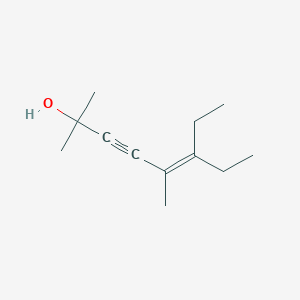
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
